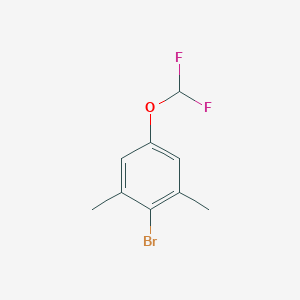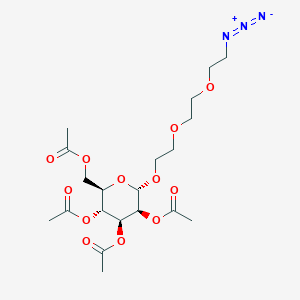
2-(Benzyloxy)-3-fluorophenol
Übersicht
Beschreibung
The compound “2-(Benzyloxy)phenol” is an organic compound that is used in the synthesis of other complex molecules . It has a linear formula of C6H5CH2OC6H4OH .
Synthesis Analysis
While specific synthesis methods for “2-(Benzyloxy)-3-fluorophenol” are not available, similar compounds such as “2-(Benzyloxy)phenol” have been used in the synthesis of other complex molecules .Molecular Structure Analysis
The molecular structure of “2-(Benzyloxy)phenol” includes a benzene ring with a benzyloxy (C6H5CH2O-) and a hydroxyl (-OH) group .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(Benzyloxy)phenol” include a molecular weight of 200.23 g/mol, a refractive index of 1.591, and a density of 1.143 g/mL at 25 °C .Wissenschaftliche Forschungsanwendungen
Anaerobic Transformation in Environmental Contexts : Genthner, Townsend, and Chapman (1989) investigated the transformation of phenol to benzoate by an anaerobic, phenol-degrading consortium derived from freshwater sediment. They found that isomeric fluorophenols, such as 2-fluorophenol and 3-fluorophenol, could be transformed into fluorobenzoic acids (Genthner, Townsend, & Chapman, 1989).
Fluorescent Probes for Sensing Metal Cations : Tanaka et al. (2001) reported the preparation of fluorophenol derivatives as fluorescent probes for sensing magnesium and zinc cations. They noted that these fluorophores are sensitive to pH changes, which can lead to significant fluorescence enhancement (Tanaka et al., 2001).
High-Performance Polymers : Xiao et al. (2003) synthesized a fluorinated phthalazinone monomer from 3-fluorophenol and explored its use in high-performance polymers. These polymers showed good solubility in common aprotic solvents and excellent thermal properties, suggesting potential applications in engineering plastics and optical waveguides (Xiao et al., 2003).
Synthesis of Radiopharmaceuticals : Ross, Ermert, and Coenen (2011) described the synthesis of 4-[18F]Fluorophenol, a synthon for complex radiopharmaceuticals. They achieved this through a nucleophilic labeling method starting from 4-benzyloxyphenyl-(2-thienyl)iodonium bromide, suggesting its potential in medical imaging (Ross, Ermert, & Coenen, 2011).
Herbicidal Activity : Huang et al. (2005) synthesized and evaluated the herbicidal activity of certain fluorophenol derivatives. They found that some of these compounds showed commercial levels of herbicidal activity, comparable to other known herbicides (Huang et al., 2005).
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-fluoro-2-phenylmethoxyphenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FO2/c14-11-7-4-8-12(15)13(11)16-9-10-5-2-1-3-6-10/h1-8,15H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFWBHWDNEMMCLC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=CC=C2F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


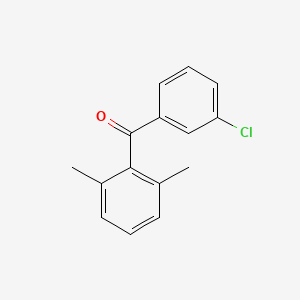


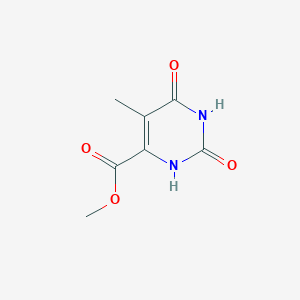

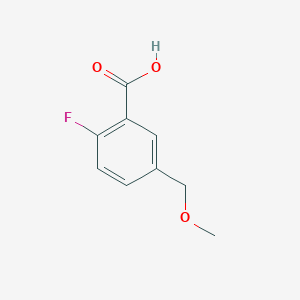
![Cycloheptyl-[3-(1-methyl-1H-pyrazol-4-yl)-benzyl]-amine, 95%](/img/structure/B6317922.png)


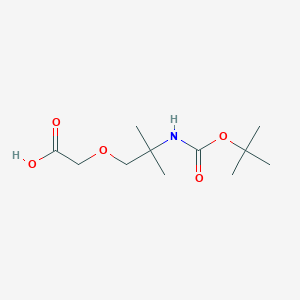
![[3,5-Dibromo-4-(propan-2-yloxy)phenyl]methanol](/img/structure/B6317955.png)
